Cas no 2089666-26-0 (2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid)
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid structure](https://ja.kuujia.com/scimg/cas/2089666-26-0x500.png)
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid 化学的及び物理的性質
名前と識別子
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- 2089666-26-0
- 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid
- 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid
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- インチ: 1S/C10H9BrN2O2/c1-6(10(14)15)13-3-2-7-4-8(11)5-12-9(7)13/h2-6H,1H3,(H,14,15)
- InChIKey: KOUGXUULDSWHLW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C2C(=C1)C=CN2C(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 267.98474g/mol
- どういたいしつりょう: 267.98474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA046-100.0mg |
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid |
2089666-26-0 | 95% | 100.0mg |
¥1603.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA046-500.0mg |
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid |
2089666-26-0 | 95% | 500.0mg |
¥4266.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA046-5.0g |
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid |
2089666-26-0 | 95% | 5.0g |
¥19192.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA046-1.0g |
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid |
2089666-26-0 | 95% | 1.0g |
¥6397.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA046-250.0mg |
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid |
2089666-26-0 | 95% | 250.0mg |
¥2559.0000 | 2024-08-03 |
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acidに関する追加情報
Introduction to 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid (CAS No. 2089666-26-0)
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid, identified by its CAS number 2089666-26-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrrolopyridine class, a heterocyclic scaffold widely recognized for its biological activity and potential therapeutic applications. The presence of a bromo substituent at the 5-position of the pyrrolopyridine ring and the attachment of a propanoic acid moiety at the 1-position introduce unique electronic and steric properties, making it a valuable scaffold for drug discovery.
The molecular structure of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid (CAS No. 2089666-26-0) consists of a fused bicyclic system containing a pyrrole ring and a pyridine ring. The bromo substituent at the 5-position enhances the electrophilicity of the ring, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This feature is particularly useful in constructing more elaborate molecular architectures for target-based drug design.
The propanoic acid side chain at the 1-position introduces a polar and acidic functional group, which can be exploited for interactions with biological targets or for solubility optimization. This dual functionality—combining the lipophilicity of the pyrrolopyridine core with the polarity of the carboxylic acid group—makes this compound a versatile building block in medicinal chemistry.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing various therapeutic challenges. Pyrrolopyridines, in particular, have been extensively studied for their role in modulating enzyme activity, receptor binding, and signal transduction pathways. The introduction of 5-bromo and propanoic acid substituents into this scaffold has been strategically employed to enhance binding affinity and selectivity against specific biological targets.
In particular, studies have demonstrated that derivatives of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid (CAS No. 2089666-26-0) exhibit promising activity against kinases and other enzymes implicated in cancer progression. The bromo atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups that can fine-tune pharmacological properties. Additionally, the propanoic acid moiety can be further functionalized into esters or amides to improve pharmacokinetic profiles.
The synthesis of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid (CAS No. 2089666-26-0) typically involves multi-step organic transformations starting from commercially available precursors. Key steps include cyclization reactions to form the pyrrolopyridine core, followed by bromination at the 5-position using reagents such as N-bromosuccinimide (NBS). The subsequent introduction of the propanoic acid group can be achieved through carboxylation reactions or by employing Grignard reagents to extend the carbon chain.
One notable application of this compound lies in its use as an intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play critical roles in various cellular processes, making them attractive drug targets. The rigid bicyclic structure of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid (CAS No. 2089666-26-0) provides a scaffold that can mimic natural ligands and disrupt aberrant protein interactions involved in diseases such as cancer and inflammatory disorders.
Recent research has also explored the potential of this compound as a tool compound in biochemical assays. Its well-defined structure allows for high-throughput screening applications where researchers can rapidly evaluate its interaction with various enzymes and receptors. Such studies have provided valuable insights into its mechanism of action and have guided further optimization efforts.
The physicochemical properties of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid (CAS No. 2089666-26-0), including solubility, stability, and metabolic profiles, are critical factors that influence its suitability for preclinical and clinical development. Optimization strategies often focus on modifying substituents to enhance bioavailability while maintaining potency against biological targets. For instance, replacing hydrogen atoms with fluorine or chlorine atoms can improve metabolic stability without significantly altering binding affinity.
In conclusion, 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid (CAS No. 2089666-26-0) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups—particularly the bromo substituent and the propanoic acid side chain—makes it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. Continued exploration into its biological activity and synthetic applications will likely yield further insights into its utility as a drug development candidate.
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